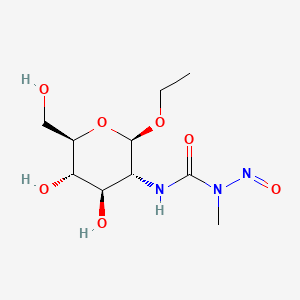
beta-D-Ethyl 2-deoxy-2-(3-methyl-3-nitrosoureido)glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-D-Ethyl 2-deoxy-2-(3-methyl-3-nitrosoureido)glucopyranoside: is a complex organic compound with a molecular formula of C10H19N3O7 It is a derivative of glucopyranoside, where the hydroxyl group at the second position is replaced by a 3-methyl-3-nitrosoureido group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Ethyl 2-deoxy-2-(3-methyl-3-nitrosoureido)glucopyranoside typically involves the following steps:
Starting Material: The synthesis begins with a glucopyranoside derivative.
Nitration: The hydroxyl group at the second position is replaced by a nitrosoureido group through a nitration reaction.
Ethylation: The compound is then ethylated to introduce the ethyl group at the beta position.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and ethylation processes, utilizing advanced chemical reactors and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Beta-D-Ethyl 2-deoxy-2-(3-methyl-3-nitrosoureido)glucopyranoside can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrosoureido group to other functional groups, such as amines.
Substitution: The compound can participate in substitution reactions, where the nitrosoureido group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation Products: Oxidized derivatives with different functional groups.
Reduction Products: Amines and other reduced forms.
Substitution Products: Compounds with different substituents replacing the nitrosoureido group.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a reagent in organic synthesis to introduce specific functional groups.
Biology:
- Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry:
- Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of beta-D-Ethyl 2-deoxy-2-(3-methyl-3-nitrosoureido)glucopyranoside involves its interaction with specific molecular targets. The nitrosoureido group can form reactive intermediates that interact with nucleic acids and proteins, leading to various biological effects. The compound’s ability to donate nitric oxide may also play a role in its mechanism of action.
Comparación Con Compuestos Similares
- Ethyl 2-deoxy-2-(3-methyl-3-nitrosoureido)-beta-D-glucopyranoside
- Methyl-beta-D-glucopyranoside
- Alpha-D-galactopyranoside, methyl
Uniqueness: Beta-D-Ethyl 2-deoxy-2-(3-methyl-3-nitrosoureido)glucopyranoside is unique due to its specific functional groups and the combination of ethyl and nitrosoureido substituents. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
53428-84-5 |
|---|---|
Fórmula molecular |
C10H19N3O7 |
Peso molecular |
293.27 g/mol |
Nombre IUPAC |
3-[(2R,3R,4R,5S,6R)-2-ethoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]-1-methyl-1-nitrosourea |
InChI |
InChI=1S/C10H19N3O7/c1-3-19-9-6(11-10(17)13(2)12-18)8(16)7(15)5(4-14)20-9/h5-9,14-16H,3-4H2,1-2H3,(H,11,17)/t5-,6-,7-,8-,9-/m1/s1 |
Clave InChI |
HLUJDFYRNNUNMY-JGKVKWKGSA-N |
SMILES isomérico |
CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)N(C)N=O |
SMILES canónico |
CCOC1C(C(C(C(O1)CO)O)O)NC(=O)N(C)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


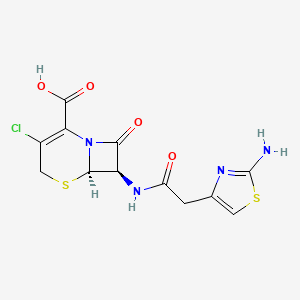
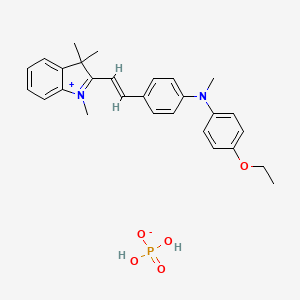
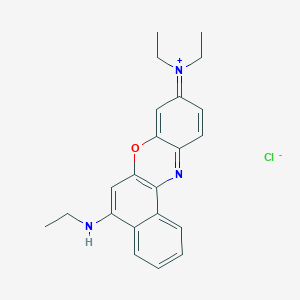
![Ethanol, 2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]-, benzoate (ester)](/img/structure/B12771954.png)
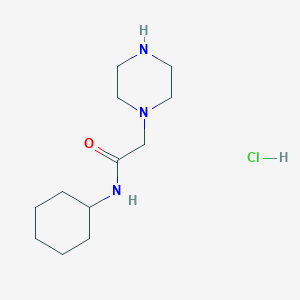

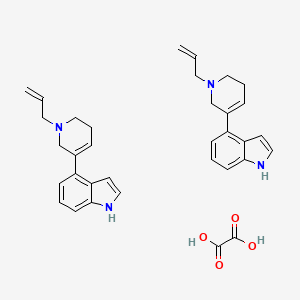
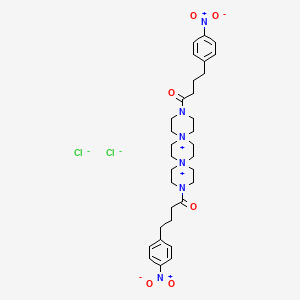

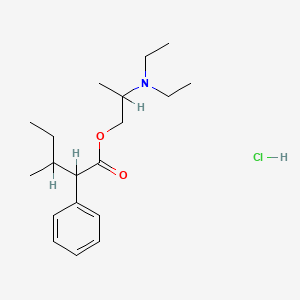
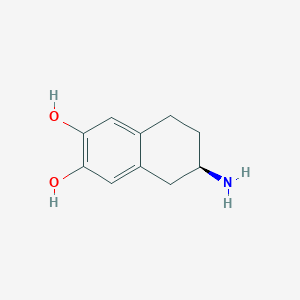
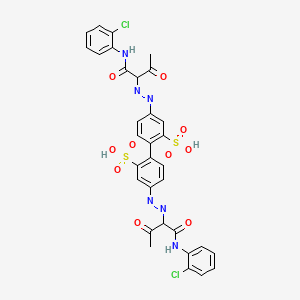
![1,3-Diisocyanato-2-methylbenzene;5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene](/img/structure/B12772017.png)

